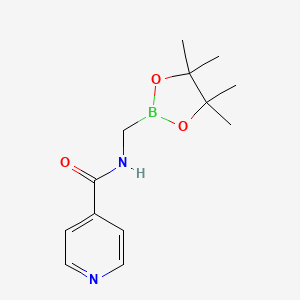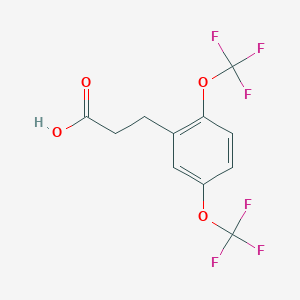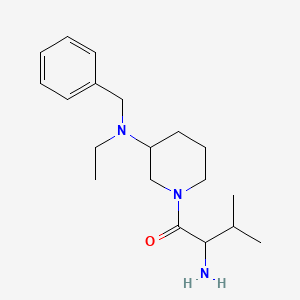![molecular formula C12H20N2OS B14782990 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide is a complex organic compound that features a unique combination of functional groups, including an amine, an amide, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the amine and amide functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial methods often emphasize efficiency, safety, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N,3-dimethylbenzamide: Similar structure but lacks the thiophene ring.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: Contains a benzene ring instead of a thiophene ring and has bromine substituents.
Uniqueness
The presence of the thiophene ring in 2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide distinguishes it from other similar compounds. This ring imparts unique electronic properties and reactivity, making the compound valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H20N2OS |
|---|---|
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide |
InChI |
InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3 |
Clave InChI |
MDQMVKQJBBEHOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)

![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)


![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)

![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
